molecular formula C23H17N3 B14279326 3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline CAS No. 133175-87-8

3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline

Cat. No.: B14279326
CAS No.: 133175-87-8
M. Wt: 335.4 g/mol
InChI Key: FVXJGQSTWJLHGJ-UHFFFAOYSA-N
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Description

3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with methyl and phenyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazoloquinoline derivatives and contributes to its specific properties and applications .

Properties

CAS No.

133175-87-8

Molecular Formula

C23H17N3

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-1,4-diphenylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C23H17N3/c1-16-21-22(17-10-4-2-5-11-17)19-14-8-9-15-20(19)24-23(21)26(25-16)18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

FVXJGQSTWJLHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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